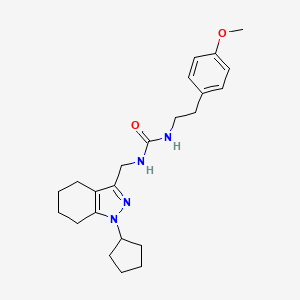

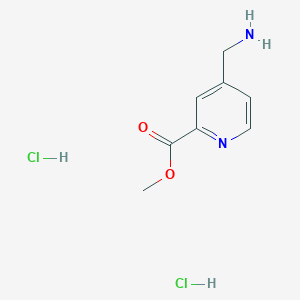

![molecular formula C11H23ClN2O3 B2481459 (2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride CAS No. 2253619-45-1](/img/structure/B2481459.png)

(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a class of synthetic peptides that have been studied for their unique structural and functional properties. The interest in such compounds arises from their potential in biomedical applications, including as therapeutic agents or in the design of novel materials.

Synthesis Analysis

The synthesis of peptides containing specific stereochemical configurations, like the one described, involves complex synthetic strategies. These strategies often utilize asymmetric synthesis techniques to achieve the desired chirality and configuration. For example, the asymmetric synthesis of α-(Trifluoromethyl)-containing α-amino acids showcases the development of methods for introducing specific stereochemical elements into peptide chains (Aceña et al., 2012).

Molecular Structure Analysis

The molecular structure of peptides, including those containing alpha-aminoisobutyric acid (Aib), plays a crucial role in their biological activity. The introduction of Aib into peptides limits the range of accessible backbone conformations, favoring structures in the right- or left-handed 3(10)/alpha-helical regions. This structural rigidity is key to their function and potential applications (Prasad & Balaram, 1984).

Chemical Reactions and Properties

The chemical reactivity of peptides, including those with specific substituents like in the mentioned compound, can be influenced by their stereochemistry and the nature of their side chains. For instance, the synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones illustrate how substituent patterns affect chemical reactivity and potential biological activity (Sosnovskikh, 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their practical applications. These properties are determined by the compound's molecular structure and can significantly impact its behavior in biological systems.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, are essential for understanding how these peptides function in various environments. Studies on the synthesis, spectroscopic, and structural properties of novel substituted compounds provide insights into how specific chemical modifications influence these properties (Issac & Tierney, 1996).

Applications De Recherche Scientifique

Enzyme-Catalyzed Hydrolysis and Synthesis

The action of L-aminoacylase and L-amino acid oxidase on related compounds like 2-amino-3-methylpent-4-enoic acid demonstrates an alternative route to achieving stereochemically pure compounds. This process has applications in synthesizing specific amino acids like L-alloisoleucine (Bakke et al., 1999).

Pharmaceutical Development

The compound has been used in designing angiotensinogen transition-state analogues, particularly in the synthesis of renin inhibitory peptides. This demonstrates its utility in developing potent inhibitors for specific biological processes (Thaisrivongs et al., 1987).

Fluorinated Amino Acid Synthesis

It also plays a role in the stereoselective synthesis of fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, which are valuable in various scientific applications (Pigza et al., 2009).

Interactions with Surfactants

The interactions of related dipeptides with surfactants like sodium dodecyl sulfate have been studied, providing insights into molecular interactions in aqueous solutions, relevant in fields like biochemistry and material science (Yan et al., 2010).

Amino Acid Resolution and Analysis

This compound is also involved in the resolution of amino acids, as demonstrated by studies focusing on the preparation of specific amino acids and their constituents (Shimohigashi et al., 1976).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16;/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16);1H/t8-,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHXDBJIFKDSNL-RJUBDTSPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](C(C)C)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

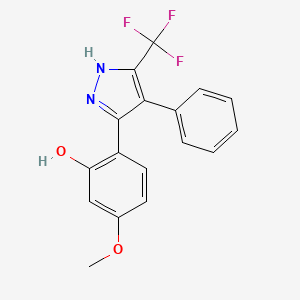

![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2481385.png)

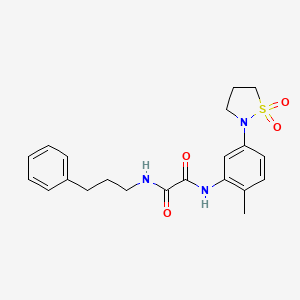

![N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2481389.png)

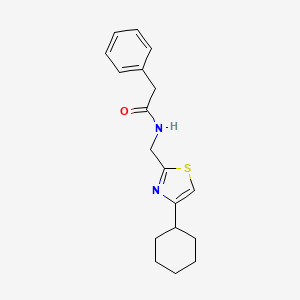

![ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2481391.png)

![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)

![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)

![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2481397.png)